9-Bromo-1-fluoro-9h-fluorene

Physicochemical Properties Volatility Process Chemistry

9‑Bromo‑1‑fluoro‑9H‑fluorene is the only fluorene building block that combines a C9‑Br leaving group with a C1‑F electron‑withdrawing substituent. This dual‑halogen architecture enables site‑selective cross‑coupling while the 1‑fluoro permanently tunes HOMO/LUMO levels and boosts quantum yield to 71%. Mono‑halogenated analogs (9‑bromo‑9H‑fluorene or 1‑fluoro‑9H‑fluorene) cannot replicate this orthogonal reactivity, resulting in inferior luminescence or no coupling handle. With a bp of 309.2 °C—well suited for gradient sublimation and VTE processing—it is the definitive intermediate for high‑purity deep‑blue OLED emitters (438 nm) and D‑A type OFET/OPV semiconductors. Secure consistent device performance by ordering this high‑purity intermediate now.

Molecular Formula C13H8BrF
Molecular Weight 263.10 g/mol
CAS No. 6967-22-2
Cat. No. B14718994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-1-fluoro-9h-fluorene
CAS6967-22-2
Molecular FormulaC13H8BrF
Molecular Weight263.10 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C(C(C2=C1)Br)C(=CC=C3)F
InChIInChI=1S/C13H8BrF/c14-13-10-5-2-1-4-8(10)9-6-3-7-11(15)12(9)13/h1-7,13H
InChIKeyYNWCTHGHXGNWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Bromo-1-fluoro-9H-fluorene (CAS 6967‑22‑2): A Dual‑Functionalized Fluorene Intermediate for Advanced Organic Electronics


9‑Bromo‑1‑fluoro‑9H‑fluorene is a fluorene derivative bearing a bromine atom at the 9‑position and a fluorine atom at the 1‑position of the fluorene core (C₁₃H₈BrF, MW 263.10 g mol⁻¹) [1]. This unique substitution pattern imparts orthogonal reactivity—the C9 bromine serves as a leaving group for nucleophilic substitution or cross‑coupling, while the C1 fluorine modulates the electronic structure and photophysical properties of the fluorene ring. The compound is primarily employed as a synthetic intermediate in the construction of fluorinated organic semiconductors and blue‑light‑emitting materials [2].

Why 9‑Bromo‑1‑fluoro‑9H‑fluorene Cannot Be Simply Substituted by Mono‑Halogenated or Unsubstituted Fluorenes


The presence of both bromine and fluorine in a single fluorene scaffold cannot be emulated by mono‑halogenated analogs such as 9‑bromo‑9H‑fluorene or 1‑fluoro‑9H‑fluorene. The 9‑bromine provides a reactive handle for C–C bond formation, while the 1‑fluorine modulates the electronic and photophysical properties of the resulting conjugated molecules [1]. Attempting to use 9‑bromo‑9H‑fluorene (lacking the fluoro substituent) results in materials with inferior luminescence efficiency, as demonstrated by the lower electroluminescence (EL) efficiency of non‑fluorinated anthracene derivatives [2]. Conversely, the absence of the 9‑bromine in 1‑fluoro‑9H‑fluorene eliminates the site‑selective coupling functionality, limiting its utility as a building block. The quantitative evidence below illustrates exactly why this dual‑substituted intermediate is irreplaceable in performance‑critical applications.

9‑Bromo‑1‑fluoro‑9H‑fluorene: Quantitative Differentiation Evidence vs. Key Comparators


Lower Boiling Point vs. 9‑Bromo‑9H‑fluorene and 9‑Bromo‑2‑fluoro‑9H‑fluorene

The boiling point of 9‑bromo‑1‑fluoro‑9H‑fluorene (309.2 °C) is significantly lower than that of its close analogs 9‑bromo‑9H‑fluorene (327.9 °C) and 9‑bromo‑2‑fluoro‑9H‑fluorene (322.6 °C). This 13–19 °C reduction in boiling point, attributable to the fluorine substitution pattern, suggests enhanced volatility that can facilitate material purification by sublimation or vapor deposition processing [1][2][3]. The C‑1 fluoro isomer thus offers a distinct process advantage over the more commonly available C‑2 fluoro isomer or the non‑fluorinated 9‑bromofluorene.

Physicochemical Properties Volatility Process Chemistry

Fluorescence Quantum Yield Superiority of the 1‑Fluoro‑Anthracene Derivative Over the Non‑Fluorinated Analog

The anthracene derivative synthesized from 9‑bromo‑1‑fluoro‑9H‑fluorene, namely 9‑(1‑fluoro‑9H‑fluoren‑9‑yl)anthracene (1F‑FA), exhibits a fluorescence emission wavelength of 438 nm in solution with a fluorescence quantum yield of 71% [1]. In contrast, the non‑fluorinated analog 9‑(9H‑fluoren‑9‑yl)anthracene (FA) displays an emission peak at 415 nm in dichloromethane and delivers a maximum electroluminescence (EL) efficiency of only 0.42 cd A⁻¹ in an unoptimized OLED device [2]. The fluorinated compound thus provides a 23 nm red‑shift into the deep‑blue region and a dramatic improvement in emissive efficiency, making it a far superior candidate for blue OLED emitters.

Photophysics Fluorescence Quantum Yield Blue OLED Materials

Orthogonal Reactivity: C9‑Bromine Coupling with Retention of C1‑Fluorine

In the patented synthesis of 9‑(1‑fluoro‑9H‑fluoren‑9‑yl)anthracene, the 9‑bromo‑1‑fluoro‑9H‑fluorene intermediate undergoes zinc‑mediated coupling with anthracene exclusively at the C9 position, while the C1 fluorine remains intact throughout the reaction [1]. This orthogonal reactivity is enabled by the significantly lower bond dissociation energy of the C–Br bond (ca. 285 kJ mol⁻¹) compared to the C–F bond (ca. 490 kJ mol⁻¹), a principle that is well‑documented for halogen‑substituted fluorenes [2]. The ability to selectively functionalize the 9‑position while preserving the 1‑fluoro group allows chemists to install desired π‑conjugated moieties without perturbing the electronic influence of the fluorine substituent—a capability not available with simpler bromo‑fluorenes that lack an orthogonal leaving group.

Chemoselectivity Orthogonal Reactivity Cross‑Coupling

Scalable Synthetic Yield for Fluorinated Anthracene Blue Emitter

The reaction of 9‑bromo‑1‑fluoro‑9H‑fluorene with anthracene under zinc‑mediated conditions delivers the desired 1‑fluoro‑anthracene product in 60–65% isolated yield, a consistent result across multiple scales from 0.53 g to >30 g [1]. This yield is competitive with, and in many cases superior to, the synthesis of non‑fluorinated 9‑fluorenyl‑anthracene derivatives reported in the literature, which often require additional steps to introduce fluorine at a later stage. The direct use of a pre‑fluorinated building block eliminates the post‑functionalization fluorination step, thereby reducing the total number of synthetic operations and improving atom economy.

Synthetic Yield Scalability Blue OLED

Best‑Fit Application Scenarios for 9‑Bromo‑1‑fluoro‑9H‑fluorene Based on Verified Evidence


Synthesis of High‑Efficiency Deep‑Blue OLED Emitters

The compound is the optimal building block for constructing 1‑fluoro‑9‑fluorenyl‑substituted anthracene derivatives that serve as deep‑blue light‑emitting layers in OLED devices. As demonstrated in CN102167656A, the resulting emitter achieves a fluorescence quantum yield of 71% and an emission wavelength of 438 nm [1], outperforming the non‑fluorinated analog (EL efficiency 0.42 cd A⁻¹) [2]. Procurement of this intermediate directly enables the fabrication of blue OLEDs with higher luminance and lower power consumption.

Chemoselective Construction of π‑Conjugated Organic Semiconductors

The orthogonal reactivity of the C9‑Br and C1‑F substituents allows site‑selective cross‑coupling at the 9‑position while the 1‑fluoro group remains intact [1]. This feature is exploited in the modular synthesis of donor‑acceptor (D‑A) type organic semiconductors used in organic field‑effect transistors (OFETs) and organic photovoltaics (OPVs), where the fluorine atom tunes the HOMO/LUMO energy levels without sacrificing the coupling handle [3].

Vacuum‑Deposited Thin‑Film Device Fabrication

With a boiling point of 309.2 °C—substantially lower than that of 9‑bromo‑9H‑fluorene (327.9 °C) [1][4]—this fluorinated intermediate is better suited for purification by thermal gradient sublimation and for vacuum thermal evaporation (VTE) processing. This physical property is critical for the reproducible fabrication of high‑purity thin films in OLED and OFET device manufacturing.

Structure‑Property Relationship Studies of Fluorinated Polyaromatic Hydrocarbons

The unique 1‑fluoro‑9‑bromo substitution pattern provides a well‑defined model compound for investigating the effect of fluorine position on the photophysical and electrochemical properties of fluorene‑based materials. The observed emission red‑shift (+23 nm) and quantum yield enhancement (71%) relative to the non‑fluorinated system [2] make this intermediate valuable for fundamental academic research aimed at understanding fluorine‑induced electronic modulation in conjugated organic molecules.

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